An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoropent-1-ene
An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoropent-1-ene, a member of the perfluoroalkene family, is a fluorinated organic compound with the chemical formula C₅F₁₀. The presence of the carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties to this molecule, including high thermal and chemical stability.[1] These characteristics make it a compound of interest in various fields, including materials science and as a potential building block in the synthesis of more complex fluorinated molecules. This guide provides a comprehensive overview of the known physical and chemical properties of Perfluoropent-1-ene, along with general experimental protocols for their determination and characterization.
Physical Properties of Perfluoropent-1-ene
The physical properties of Perfluoropent-1-ene are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₅F₁₀ | [2][3][4] |
| Molar Mass | 250.04 g/mol | [2][5] |
| Density | 1.573 g/cm³ | [4] |
| Boiling Point | 28.85 - 30.5 °C at 760 mmHg | [2][4] |
| Refractive Index | 1.2571 | [2][4] |
| Appearance | Colorless liquid | [6] |
Chemical Properties of Perfluoropent-1-ene
The chemical behavior of Perfluoropent-1-ene is largely dictated by the high electronegativity of the fluorine atoms and the presence of a double bond.
| Property | Description | Reference |
| CAS Number | 376-87-4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 10 | [4] |
| LogP | 3.89690 | [4] |
| Complexity | 266 | [4] |
Reactivity and Stability:
Perfluorinated compounds are known for their low reactivity and high thermal stability due to the strength of the carbon-fluorine bond.[1] However, the double bond in Perfluoropent-1-ene provides a site for chemical reactions. It can undergo addition reactions, although typically under more forcing conditions than their non-fluorinated counterparts. The stability of perfluoroalkyl substances can be influenced by the solvent, with some per- and polyfluoroalkyl ether acids showing degradation in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[7]
Solubility:
Perfluoroalkanes are generally characterized by their low solubility in both water and common organic solvents. They are considered both hydrophobic and lipophobic. The solubility of substances in perfluoroalkane solvents is unusual; small nonpolar solutes tend to be more soluble in perfluoroalkanes than in other solvents.[8]
Experimental Protocols
Determination of Boiling Point (Micro-reflux method)
The boiling point of a volatile liquid like Perfluoropent-1-ene can be determined using a micro-reflux apparatus.
-
Apparatus Setup: A small quantity of the sample (approx. 0.5 mL) is placed in a test tube with a magnetic stir bar. The test tube is then placed in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.
-
Procedure: The sample is gently heated while stirring. The temperature is monitored as the liquid begins to boil and a ring of condensing vapor (reflux) becomes visible on the test tube walls. The thermometer bulb should be at the level of this reflux ring.
-
Measurement: The stable temperature reading on the thermometer during gentle reflux corresponds to the boiling point of the liquid.
Determination of Density
The density of liquid Perfluoropent-1-ene can be measured using a pycnometer or by the following procedure:
-
Mass Measurement: A clean, dry graduated cylinder is weighed on an analytical balance.
-
Volume Measurement: A known volume of Perfluoropent-1-ene (e.g., 10 mL) is added to the graduated cylinder.
-
Final Mass Measurement: The graduated cylinder containing the liquid is weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.[9]
Structural and Purity Analysis
Gas Chromatography (GC): GC is a suitable technique for assessing the purity of volatile compounds like Perfluoropent-1-ene. A capillary column is typically used, and the compound is detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The presence of a single major peak would indicate high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the structural elucidation of organofluorine compounds.[4] The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide detailed information about the fluorine environments within the molecule, confirming the structure of Perfluoropent-1-ene. ¹³C NMR can also be employed to characterize the carbon backbone.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in Perfluoropent-1-ene. The spectrum would be expected to show strong absorption bands corresponding to C-F bond stretching and a characteristic absorption for the C=C double bond.
Visualizations
Caption: A generalized pathway for the synthesis of perfluoroalkenes.
References
- 1. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 2. vernier.com [vernier.com]
- 3. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
